molecular formula C23H32ClN3O3 B593310 (2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride

(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride

Cat. No.: B593310
M. Wt: 434.0 g/mol
InChI Key: NHKNHFJTMINMBP-ZMBIFBSDSA-N
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Description

Orexin receptors R1 (OX1R) and OX2R mediate the action of the neuropeptides orexin A and orexin B. TCX-OX2-29 is an antagonist of OX2R (pKi = 7.5) that exhibits >250-fold selectivity for hOX2R compared with hOX1R (IC50s = 40 nM and >10,000 nM, respectively). It blocks the inhibitory action of orexin A on forskolin-induced cAMP formation.

Biochemical Analysis

Biochemical Properties

(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride plays a significant role in biochemical reactions. It inhibits orexin A induced IP3 accumulation and ERK1/2 phosphorylation in CHO cells transfected with the orexin-2 receptor .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the orexin-2 receptor. It acts as an antagonist, inhibiting the activation of the receptor and subsequently affecting downstream signaling pathways .

Properties

IUPAC Name

(2S)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3,3-dimethyl-2-(pyridin-4-ylmethylamino)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3.ClH/c1-23(2,3)21(25-14-16-6-9-24-10-7-16)22(27)26-11-8-17-12-19(28-4)20(29-5)13-18(17)15-26;/h6-7,9-10,12-13,21,25H,8,11,14-15H2,1-5H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKNHFJTMINMBP-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)NCC3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does TCS OX2 29 interact with the orexin-2 receptor?

A1: TCS OX2 29 acts as a competitive antagonist at the OX2R. It binds to the receptor, preventing the endogenous ligands, orexin-A and orexin-B, from binding and activating the receptor. [, , ]

Q2: What are the downstream effects of blocking the orexin-2 receptor with TCS OX2 29?

A2: Blocking OX2R with TCS OX2 29 disrupts orexinergic signaling. Since orexins are involved in various physiological processes like sleep/wake regulation, feeding behavior, pain modulation, and reward pathways, blocking their action can influence these processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can you give specific examples of how TCS OX2 29 has been shown to modulate physiological processes in research?

A3: Studies have shown that TCS OX2 29 can:

  • Reduce lateral hypothalamus-induced antinociception in various pain models, including acute, tonic, and inflammatory pain. [, , , , , ]
  • Attenuate morphine sensitization and tolerance. [, ]
  • Reduce ethanol self-administration in rats. []
  • Modulate stress-induced antinociception. [, ]

Q4: Does TCS OX2 29 affect both orexin receptor subtypes (OX1R and OX2R)?

A4: TCS OX2 29 exhibits selectivity for OX2R over OX1R. While it effectively blocks OX2R, it shows significantly lower affinity for OX1R. [, , , , , , ]

Q5: Are the effects of TCS OX2 29 solely mediated by OX2R antagonism, or are there other potential targets?

A5: While TCS OX2 29 is a selective OX2R antagonist, research suggests possible interactions with other systems like the endocannabinoid system, particularly at higher doses. Further research is needed to fully characterize these potential interactions. [, , ]

Q6: What is the molecular formula and weight of TCS OX2 29?

A6: The molecular formula of TCS OX2 29 is C24H31N3O5 • HCl. Its molecular weight is 478.0 g/mol. []

Q7: Is there information available regarding the material compatibility and stability of TCS OX2 29 under various conditions?

A7: The provided research papers primarily focus on the biological activity and pharmacological effects of TCS OX2 29. Information on its material compatibility and stability under various conditions is limited in these studies.

Q8: What is known about the pharmacokinetic properties (absorption, distribution, metabolism, excretion) of TCS OX2 29?

A8: The provided research focuses primarily on the pharmacodynamic effects of TCS OX2 29. Details about its pharmacokinetic properties are limited within these studies.

Q9: What types of in vitro and in vivo models have been used to study TCS OX2 29?

A9: TCS OX2 29 has been studied in a variety of in vivo models, including:

  • Pain Models: Tail-flick test, formalin test, orofacial formalin test [, , , , , ]
  • Addiction Models: Conditioned Place Preference (CPP) for morphine and ethanol [, , , ]
  • Stress Models: Restraint stress, forced swim stress [, ]

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